2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol
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Overview
Description
2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of histamine, a neurotransmitter and chemical messenger in the body. This compound is known for its unique structure, which includes an imidazole ring, making it a valuable molecule in the synthesis of various pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol typically involves the reaction of imidazole derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 2-aminoimidazole with ethylene oxide, followed by purification steps to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in biological systems, particularly in relation to histamine receptors and neurotransmission.
Medicine: It has potential therapeutic applications, including as an antihistamine or in the treatment of certain neurological disorders.
Industry: The compound is used in the production of various chemical products, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate neurotransmission and other physiological processes. The imidazole ring plays a crucial role in this interaction, allowing the compound to mimic or inhibit the action of histamine .
Comparison with Similar Compounds
Histamine: A naturally occurring compound with a similar structure, involved in immune responses and neurotransmission.
Imidazole: The parent compound of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol, used in various chemical syntheses.
Metronidazole: An imidazole derivative with antimicrobial properties
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both an amino group and an imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C5H9N3O |
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Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(2-aminoimidazol-1-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c6-5-7-1-2-8(5)3-4-9/h1-2,9H,3-4H2,(H2,6,7) |
InChI Key |
WFXCFWBSONANJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CCO |
Origin of Product |
United States |
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